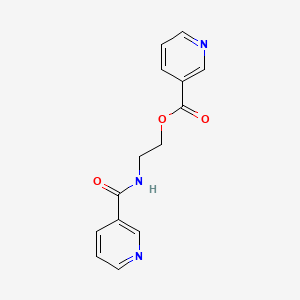

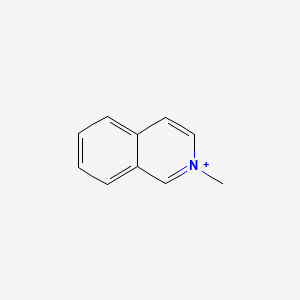

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of related pyridine-based compounds involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, leading to the formation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Another example includes the synthesis of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate through a reaction involving benzaldehyde, aniline, and ethyl acetoacetate (Sambyal et al., 2011).

Molecular Structure Analysis The molecular structure of pyridine-based compounds often reveals intricate details through X-ray crystallography. For example, the structure of certain ethyl tetrahydropyridine carboxylates shows a triclinic space group with a flat boat conformation, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Properties Pyridine-based compounds participate in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, which results in highly functionalized tetrahydropyridines (Zhu et al., 2003). Additionally, reactions involving β-lactam carbenes with 2-pyridyl isonitriles lead to novel imidazo[1,2-a]pyridines, demonstrating the compound's versatility in synthesis (Shao et al., 2011).

Physical Properties Analysis The physical properties of pyridine-based compounds, including their crystal structure and hydrogen bonding patterns, are critical for understanding their behavior in various environments. For instance, supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions in polysubstituted pyridines highlights the role of these bonds in determining the compounds' physical properties (Suresh et al., 2007).

Aplicaciones Científicas De Investigación

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are crucial in medicinal chemistry, demonstrating a broad spectrum of biological activities, such as anticancer, antibacterial, and anti-inflammatory effects. These compounds are integral to drug development, serving as the backbone for numerous pharmaceuticals. For instance, pyridine-based Cu(II) complexes have shown significant anticancer potency against various cancer cell lines, highlighting the potential of these derivatives as therapeutic agents (Alshamrani, 2023). Moreover, pyridine and its derivatives are essential in creating biologically active compounds, underlining their medicinal importance and chemosensing applications (Abu-Taweel et al., 2022).

Pyridine Derivatives in Agrochemical Discovery

In the field of agrochemicals, pyridine-based compounds are pivotal, serving as fungicides, insecticides, and herbicides. These derivatives undergo diverse synthetic pathways, enabling the discovery of novel agrochemicals through Intermediate Derivatization Methods. This approach enhances the efficiency of discovering new lead compounds, addressing the rapidly changing market requirements (Guan et al., 2016).

Bioaccumulation and Metabolic Pathways

Understanding the bioaccumulation and metabolic pathways of pyridine derivatives is crucial in assessing their environmental impact and biological effects. Research has shown that pyridines and their derivatives undergo biodegradation under both aerobic and anaerobic conditions, involving various types of bacteria, fungi, and enzymes. These studies help identify the metabolic pathways and transformation rates of pyridine derivatives, contributing to our understanding of their environmental behavior and potential toxicity (Kaiser et al., 1996).

Propiedades

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQVBXRLUVDWRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187698 |

Source

|

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate | |

CAS RN |

34104-46-6 |

Source

|

| Record name | SG 103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)